molecular formula C15H14N2O B14364198 2-(benzenecarboximidoyl)-N-methylbenzamide CAS No. 93732-49-1

2-(benzenecarboximidoyl)-N-methylbenzamide

Katalognummer: B14364198
CAS-Nummer: 93732-49-1
Molekulargewicht: 238.28 g/mol
InChI-Schlüssel: UUILITFHDJEQCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(benzenecarboximidoyl)-N-methylbenzamide is an organic compound with a complex structure that includes both an imidoyl and an amide functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzenecarboximidoyl)-N-methylbenzamide typically involves the reaction of benzenecarboximidoyl chloride with N-methylbenzamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-(benzenecarboximidoyl)-N-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imidoyl group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imidoyl or amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

2-(benzenecarboximidoyl)-N-methylbenzamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(benzenecarboximidoyl)-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(benzenecarboximidoyl)-N-(diphenylmethyl)aniline
  • N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride

Uniqueness

2-(benzenecarboximidoyl)-N-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable .

Eigenschaften

CAS-Nummer

93732-49-1

Molekularformel

C15H14N2O

Molekulargewicht

238.28 g/mol

IUPAC-Name

2-(benzenecarboximidoyl)-N-methylbenzamide

InChI

InChI=1S/C15H14N2O/c1-17-15(18)13-10-6-5-9-12(13)14(16)11-7-3-2-4-8-11/h2-10,16H,1H3,(H,17,18)

InChI-Schlüssel

UUILITFHDJEQCR-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C1=CC=CC=C1C(=N)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.